N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride
Description
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-9-8-18(5-4-13)16-12(9)14-7-11-6-10(2)15-17(11)3;/h6,8H,4-5,7H2,1-3H3,(H,14,16);1H |
InChI Key |
WHBCCCPVRVIGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=NN(C=C2C)CCF)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: The 2,5-dimethyl and 4-methyl groups are introduced through alkylation reactions.
Fluoroethylation: The 2-fluoroethyl group is introduced using fluoroethylating agents.
Hydrochloride formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The pyrazole derivatives, including N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride, have shown promise in various therapeutic areas:
-
Anticancer Activity :
- Pyrazole compounds have been investigated for their ability to inhibit specific cancer cell lines. For example, derivatives have been tested against HepG2 (liver cancer) and HeLa (cervical cancer) cells, showing significant antiproliferative effects. The compound's structure allows it to interact with cellular pathways involved in tumor growth and survival .
- Enzyme Inhibition :
- Neuroprotective Properties :
Agrochemical Applications
In addition to medicinal uses, the compound may also have applications in agriculture:
- Pesticidal Activity :
Case Study 1: Anticancer Testing
A study evaluated the anticancer activity of various pyrazole derivatives, including N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride. The results indicated that certain derivatives exhibited over 50% inhibition of cell proliferation in HepG2 cells while maintaining low toxicity levels in normal fibroblasts .
Case Study 2: Enzyme Interaction
Another study focused on the docking interactions of pyrazole compounds with human prostaglandin reductase (PTGR2). The findings suggested that the compound could serve as a potential inhibitor, providing insights into its mechanism of action against inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethylpyrazol-3-yl)acetamide
- Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands
Uniqueness
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride is unique due to the presence of both fluoroethyl and dimethylpyrazol groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Biological Activity
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride is a compound that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of the 2-fluoroethyl group and the dimethylpyrazole moiety contributes to its unique chemical properties and biological activities.
Pharmacological Effects
Research indicates that compounds similar to N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine exhibit various biological activities, including:
- Anticancer Activity : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells and exhibit cytotoxic effects against various cancer types. For instance, related compounds have been shown to have IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil in glioma cell lines .
- Antimicrobial Properties : Certain pyrazole derivatives demonstrate selective antimicrobial activity against pathogens such as Candida albicans .
The mechanisms through which N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:
- Cell Cycle Arrest : Some pyrazole derivatives induce apoptosis in cancer cells by arresting the cell cycle at specific phases .
- Inhibition of Glycosylation : Compounds have been found to suppress galactosylation levels in monoclonal antibodies, which is critical for their therapeutic efficacy .
- Increased ATP Production : Related compounds have been shown to enhance intracellular ATP levels, indicating improved cellular metabolism during treatment .
Case Studies
Several studies highlight the biological activity of pyrazole derivatives closely related to the target compound:
- Study on Glioma Cells : A derivative with similar structural features exhibited significant cytotoxicity against glioma cell lines with an IC50 value of 5.13 µM, outperforming conventional agents .
- Monoclonal Antibody Production : A study demonstrated that a structurally similar compound increased monoclonal antibody production while maintaining cell viability and enhancing glucose uptake rates in cell cultures .
Data Summary
The following table summarizes key findings from various studies on pyrazole derivatives:
| Study Focus | Compound Tested | Key Findings |
|---|---|---|
| Anticancer Activity | 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone | IC50 = 5.13 µM in glioma cells |
| Monoclonal Antibody Production | 4-(2,5-Dimethylpyrrole) derivative | Increased productivity by 1.5-fold |
| Antimicrobial Activity | Pyrazole derivatives | Active against C. albicans |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
